4-Hydroxy Estrone 1-N7-Guanine

Description

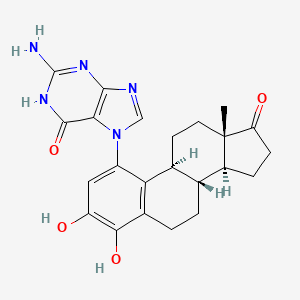

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of 4-Hydroxy Estrone-1-N7-Guanine: A Key Biomarker in Estrogen Carcinogenesis

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of the 4-Hydroxy Estrone-1-N7-Guanine (4-OHE1-1-N7Gua) adduct. Estrogens, while essential hormones, can become carcinogenic agents through their metabolic activation.[1][2][3] The formation of catechol estrogens, such as 4-hydroxyestrone (4-OHE1), is a critical step in this process.[4][5][6] Subsequent oxidation of 4-OHE1 yields a highly reactive electrophile, the 4-OHE1-3,4-quinone, which readily attacks DNA to form covalent adducts.[1][5][7][8] Among these, the 4-OHE1-1-N7Gua adduct is a major depurinating lesion, leaving behind mutagenic apurinic sites that are strongly implicated in the initiation of hormone-related cancers.[1][5][7][9][10][11][12] This guide offers researchers, scientists, and drug development professionals a detailed walkthrough of the synthesis, purification, and multi-platform analytical characterization of this critical biomarker, underpinning future research into cancer etiology, risk assessment, and preventative strategies.

Introduction: The Biological Significance of the 4-OHE1-1-N7Gua Adduct

Estrogen metabolism is a double-edged sword. While crucial for physiological function, specific metabolic pathways can generate genotoxic agents. The primary estrogens, estrone (E1) and estradiol (E2), are metabolized by cytochrome P450 enzymes (notably CYP1B1) to form catechol estrogens.[4][13] The 4-hydroxylation pathway, producing 4-OHE1, is of particular concern.[4][14] Unlike the 2-hydroxy metabolites, 4-OHE1 is readily oxidized to an ortho-quinone (o-quinone), a potent electrophile.[1][8][13]

This reactive quinone, estrone-3,4-quinone (E1-3,4-Q), attacks nucleophilic sites on DNA bases.[12][13] The N7 position of guanine is a primary target, leading to the formation of the 4-OHE1-1-N7Gua adduct.[5][9][10][11] This adduct is chemically unstable and is readily released from the DNA backbone through the cleavage of the glycosidic bond, a process known as depurination.[1][7][10][12] The resulting apurinic (AP) site is a non-instructional lesion. If left unrepaired before DNA replication, it can lead to the insertion of an incorrect base, causing permanent mutations (predominantly G→T transversions) that can initiate cancer.[1][7][10] Therefore, the ability to synthesize and accurately identify the 4-OHE1-1-N7Gua adduct is paramount for studying the mechanisms of estrogen-induced carcinogenesis and for developing biomarkers for early cancer detection and risk assessment.[15][16]

Synthesis of 4-OHE1-1-N7Gua Adduct

The synthesis of the target adduct is a two-step process that mimics the in vivo bioactivation pathway: first, the oxidation of the stable 4-OHE1 precursor to its reactive o-quinone, and second, the reaction of this quinone with a guanine source.

Principle and Mechanistic Insight

The core of the synthesis is a Michael addition reaction. The catechol estrogen, 4-OHE1, is oxidized to the estrone-3,4-quinone (E1-3,4-Q). This oxidation can be achieved enzymatically (e.g., using horseradish peroxidase) or chemically. The resulting o-quinone is a powerful electrophile. The electron-rich N7 position of the guanine base acts as a nucleophile, attacking the C1 position of the estrogen A-ring.[12][13] This reaction forms a covalent bond and reduces the quinone back to a catechol, yielding the final 4-OHE1-1-N7Gua adduct.[12][13] Due to rotational restriction around the newly formed C1-N7 bond, the adduct exists as two distinct diastereoisomers (α and β), which can often be separated chromatographically.[13]

Experimental Workflow: Synthesis

The following diagram outlines the general workflow for the synthesis and purification of the 4-OHE1-1-N7Gua adduct.

Caption: Workflow for the synthesis of the 4-OHE1-1-N7Gua adduct.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing catechol estrogen adducts.[17]

Reagents and Materials:

-

4-Hydroxyestrone (4-OHE1)

-

2'-Deoxyguanosine (dG)

-

Manganese dioxide (MnO₂), activated

-

Acetonitrile (ACN), HPLC grade

-

Acetic acid, glacial

-

Methanol (MeOH), HPLC grade

-

Deionized water (18 MΩ·cm)

-

0.2 µm syringe filters

Procedure:

-

Preparation of E1-3,4-Quinone:

-

Suspend 5 mg of 4-OHE1 in 0.5 mL of acetonitrile in a small glass vial.

-

Cool the suspension to 0°C in an ice bath.

-

Add 15 mg of activated manganese dioxide. This serves as the oxidizing agent to convert the catechol to the o-quinone.

-

Stir the reaction mixture vigorously at 0°C for 10-15 minutes. The solution should develop a characteristic color indicating quinone formation.

-

-

Adduction Reaction:

-

In a separate vial, dissolve 25 mg of 2'-deoxyguanosine in 1.0 mL of a 1:1 (v/v) solution of acetic acid and water. The acidic condition facilitates the subsequent depurination of the initially formed nucleoside adduct.

-

Filter the quinone solution from Step 1 through a 0.2 µm filter directly into the deoxyguanosine solution to remove the MnO₂.

-

Allow the combined solution to stir at ambient temperature for at least 5 hours.

-

-

Purification by HPLC:

-

The crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Inject the mixture onto a C18 column.

-

Elute the compounds using a gradient of methanol in water (e.g., starting with 0.5% acetic acid in water and ramping up the methanol concentration).[18]

-

Monitor the elution profile using a UV detector at a wavelength of approximately 280-291 nm.[17][18]

-

Collect the fractions corresponding to the adduct peaks. The α and β diastereoisomers may resolve into two separate peaks.

-

Confirm the identity of the collected fractions using the characterization methods described below.

-

Characterization of the 4-OHE1-1-N7Gua Adduct

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized adduct. A multi-pronged approach using HPLC, mass spectrometry, and NMR spectroscopy is the gold standard.

Characterization Workflow

Sources

- 1. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen-nucleic acid adducts: reaction of 3,4-estrone o-quinone with nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen-nucleic acid adducts: guanine is major site for interaction between 3,4-estrone quinone and COIII gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 5. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. pnas.org [pnas.org]

- 11. Inhibition of catechol-O-methyltransferase increases estrogen-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identifying the Tautomeric Form of a Deoxyguanosine-Estrogen Quinone Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

The Biological Significance of 4-Hydroxy Estrone 1-N7-Guanine: A Key Mediator in Estrogen-Induced Carcinogenesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the role of estrogen in carcinogenesis has been primarily understood through its receptor-mediated effects on cell proliferation. However, a compelling body of evidence has illuminated a parallel, genotoxic pathway initiated by the metabolic activation of estrogens into reactive intermediates that directly damage DNA. This guide delves into the formation and profound biological significance of a specific DNA lesion, the 4-Hydroxy Estrone 1-N7-Guanine (4-OHE₁-1-N7-Gua) adduct. We will explore the metabolic pathway leading to its creation, the chemical nature of the adduct, its direct role in mutagenesis, and its emerging status as a critical biomarker for assessing the risk of estrogen-initiated cancers, particularly breast cancer. This document serves as a technical resource, synthesizing mechanistic insights with field-proven methodologies for its detection and analysis.

The Genotoxic Cascade: Estrogen Metabolism to DNA Damage

While the physiological effects of estrogens like 17β-estradiol (E₂) and estrone (E₁) are essential, their metabolism can generate carcinogenic compounds. The initiation of this genotoxic cascade is not mediated by the estrogen receptor but by a specific metabolic pathway involving oxidative enzymes.

Formation of Catechol Estrogens

The critical first step is the hydroxylation of parent estrogens (E₁ and E₂) into catechol estrogens (CE). This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP1B1 exhibits a high affinity for 4-hydroxylation, converting E₁ and E₂ into 4-hydroxyestrone (4-OHE₁) and 4-hydroxyestradiol (4-OHE₂), respectively. Conversely, CYP1A1 primarily catalyzes 2-hydroxylation.

This distinction is fundamentally important because 4-hydroxy estrogens are significantly more carcinogenic than their 2-hydroxy counterparts. The heightened carcinogenic potential of the 4-hydroxy metabolites is directly linked to their propensity to form DNA-damaging quinones.

Oxidation to Electrophilic Quinones

Once formed, the 4-hydroxy catechols are further oxidized, either by CYP enzymes or peroxidases, into highly reactive electrophilic ortho-quinones, namely estrone-3,4-quinone (E₁-3,4-Q) and estradiol-3,4-quinone (E₂-3,4-Q). These quinones are the ultimate carcinogenic metabolites of estrogens. Their electron-deficient structure makes them aggressively seek out and react with nucleophilic sites on other molecules, with DNA being a primary target.

This metabolic activation pathway is illustrated below.

Caption: Metabolic activation of estrone to a DNA-damaging adduct.

The 4-OHE₁-1-N7-Guanine Adduct: A Depurinating Lesion

The estrone-3,4-quinone (E₁-3,4-Q) reacts covalently with DNA bases. The most frequent targets are the N7 position of guanine and the N3 position of adenine. The reaction between the C-1 position of the estrogen quinone and the N7 position of guanine forms the 4-OHE₁-1-N7-Guanine adduct.

A critical feature of this adduct is its chemical instability. The addition of the bulky estrogen molecule to the N7 position of the guanine's imidazole ring weakens the N-glycosidic bond that tethers the base to the deoxyribose sugar in the DNA backbone. This destabilization leads to the spontaneous cleavage of the bond and the release, or "depurination," of the entire modified base from the DNA strand.

This process leaves behind a non-instructional lesion known as an apurinic (AP) site. While the cell possesses repair mechanisms for AP sites, they are not always efficient or accurate. If the cell attempts to replicate its DNA before the AP site is correctly repaired, the DNA polymerase may insert an incorrect base opposite the gap, most commonly an adenine. In the subsequent round of replication, this leads to a permanent G→T transversion mutation. The accumulation of such mutations in critical genes, such as tumor suppressors or oncogenes, is a hallmark of cancer initiation.

Biological Ramifications and Role in Carcinogenesis

The formation of depurinating adducts like 4-OHE₁-1-N7-Gua provides a direct mechanistic link between estrogen exposure and the genetic mutations that initiate cancer. This genotoxic pathway complements the receptor-mediated proliferative effects of estrogen, creating a two-pronged assault that drives carcinogenesis.

| Feature | Genotoxic Pathway (via 4-OHE₁) | Receptor-Mediated Pathway |

| Initiating Event | DNA adduct formation (e.g., 4-OHE₁-1-N7-Gua) leading to mutations. | Estrogen binding to its receptor (ERα). |

| Primary Consequence | Permanent genetic alterations (mutagenesis). | Altered gene expression leading to cell proliferation. |

| Role in Cancer | Initiation: Causes the initial, critical mutations. | Promotion: Drives the clonal expansion of initiated cells. |

| Tissue Specificity | Occurs in tissues with relevant metabolic enzymes (e.g., breast, ovary). | Occurs in estrogen-responsive tissues expressing the receptor. |

Studies have consistently shown that the 4-hydroxy metabolites are far more potent in forming these mutagenic depurinating adducts compared to 2-hydroxy metabolites, correlating directly with their higher carcinogenic activity in animal models. Furthermore, elevated levels of these adducts have been detected in the urine and breast tissue of women with breast cancer or those at high risk, solidifying their clinical relevance.

The Adduct as a Clinical Biomarker

The presence of the 4-OHE₁-1-N7-Gua adduct in biological fluids is a direct reflection of the upstream metabolic events: the formation of 4-OHE₁ and its conversion to the reactive E₁-3,4-Q. Because the adduct is excised from DNA and excreted in urine, its quantification provides a non-invasive window into ongoing DNA damage within the body.

This makes the 4-OHE₁-1-N7-Gua adduct an invaluable biomarker for:

-

Assessing Cancer Risk: Higher levels may indicate an unbalanced estrogen metabolism favoring the genotoxic pathway, signifying an increased risk for developing breast or other hormone-related cancers.

-

Monitoring Preventive Interventions: It can be used to measure the efficacy of dietary or pharmaceutical interventions aimed at shifting estrogen metabolism away from the harmful 4-hydroxylation pathway. Compounds like N-acetylcysteine and resveratrol have been shown to reduce the formation of these adducts.

Experimental Protocol: Quantification of 4-OHE₁-1-N7-Gua in Urine by UPLC-MS/MS

The gold-standard for detecting and quantifying depurinating estrogen adducts is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers exceptional sensitivity and specificity. The following protocol provides a representative workflow.

Causality and Self-Validation

This protocol is designed as a self-validating system. The critical element is the use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 4-OHE₁-1-N7-Gua). This standard is chemically identical to the analyte but has a different mass. It is added at the very beginning of sample preparation and co-purifies with the target analyte. By comparing the signal of the analyte to the known concentration of the internal standard, we can correct for any sample loss during extraction and for variations in ionization efficiency in the mass spectrometer, ensuring highly accurate and reproducible quantification.

Step-by-Step Methodology

-

Sample Collection and Preparation:

-

Collect 5-10 mL of first-morning void urine in a sterile container.

-

Immediately add an antioxidant/preservative like ascorbic acid to prevent oxidative degradation of the adduct.

-

Spike the sample with a known amount of the stable isotope-labeled internal standard.

-

Centrifuge to remove particulate matter.

-

-

Solid-Phase Extraction (SPE) - Rationale: To concentrate the analyte and remove interfering matrix components like salts and urea.

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

-

Load the urine sample onto the cartridge. The adduct will be retained.

-

Wash the cartridge sequentially with an acidic aqueous solution (e.g., 2% formic acid) to remove neutral and acidic interferences.

-

Wash with methanol to remove non-polar interferences.

-

Elute the adduct from the cartridge using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography (UPLC):

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is used to separate the adduct from other remaining components based on hydrophobicity.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient starts with a high percentage of A and gradually increases B to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺ of the adduct and its internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This is a highly specific technique where the first quadrupole (Q1) is set to select only the mass of the parent ion (e.g., m/z for 4-OHE₁-1-N7-Gua). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion.

-

MRM Transitions (Example):

-

Analyte (4-OHE₁-1-N7-Gua): Monitor parent ion → fragment ion.

-

Internal Standard: Monitor its unique parent ion → fragment ion.

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of the adduct in the original sample by comparing this ratio to a standard curve generated by analyzing known concentrations of the adduct standard with the fixed concentration of the internal standard.

-

Caption: Workflow for quantifying estrogen-DNA adducts via UPLC-MS/MS.

Conclusion and Future Directions

The 4-Hydroxy Estrone 1-N7-Guanine adduct is more than a mere chemical curiosity; it is a key mechanistic link in the chain of events leading from estrogen metabolism to cancer-initiating mutations. Its formation underscores the critical importance of the genotoxic pathway in hormonal carcinogenesis. For researchers and drug development professionals, this adduct serves a dual purpose: it is a fundamental target for understanding the etiology of estrogen-induced cancers and a clinically relevant biomarker for risk assessment and the evaluation of novel preventive strategies. Future work will likely focus on refining high-throughput analytical methods for its detection and further elucidating the genetic and environmental factors that predispose individuals to an unbalanced, genotoxic estrogen metabolism.

References

- Dr.Oracle. (2025, August 28). Is 4-hydroxy (4-OH) estrogen carcinogenic? [Online].

- Ohnishi, S., Murata, M., & Kawanishi, S. (2001). Catechol estrogens induce oxidative DNA damage and estradiol enhances cell proliferation. Environmental and molecular mutagenesis, 37(3), 190-7. [Online].

- Wen, C., Zhu, D., & Li, F. (2017). Unifying mechanism in the initiation of breast cancer by metabolism of estrogen (Review). Oncology Letters, 13(6), 4815-4822. [Online].

- Zahid, M., Fasco, M. J., Kauffman, H. M., Yau, V. M., Eswaramoorthy, S., Shertzer, H. G., & Gaikwad, N. W. (2007). Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. The Journal of steroid biochemistry and molecular biology, 105(1-5), 108-18. [Online].

- Cavalieri, E., & Rogan, E. (2014). Depurinating estrogen-DNA adducts in the etiology and prevention of breast and other human cancers. Future oncology (London, England), 10(4), 639-55. [Online].

- Cavalieri, E. L., & Rogan, E. G. (2021). The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers. International journal of molecular sciences, 22(15). [Online].

- Saeed, M., Rogan, E., Fernandez, S. V., Sheriff, F., Russo, J., & Cavalieri, E. (2007). Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of 4-hydroxyestradiol. International journal of cancer, 121(8), 1815-22. [Online].

- Yager, J. D., & Davidson, N. E. (2006). Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1-Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review. Steroids, 71(1), 3-17. [Online].

- Nutter, L. M., Wu, Y. Y., Ngo, E. O., Sierra, E. E., Gutierrez, P. L., & Abul-Hajj, Y. J. (1994). Measurement of Oxidative DNA Damage by Catechol Estrogens and Analogues in Vitro. Chemical research in toxicology, 7(1), 67-73. [Online].

- ResearchGate. (n.d.). Oxidative estrogen metabolism causes DNA adduct formation. [Online].

- Al-Akhras, M. H., Al-Mansoori, A., Al-Jaber, H., El-Agnaf, O., & Giesy, J. P. (2018). Leptin influences estrogen metabolism and increases DNA adduct formation in breast cancer cells. Scientific reports, 8(1), 12793. [Online].

- Li, Y., Trush, M. A., & Yager, J. D. (1994). DNA damage caused by reactive oxygen species originating from a copper-dependent oxidation of the 2-hydroxy catechol of estradiol. Carcinogenesis, 15(7), 1421-7. [Online].

- Park, W., & Chang, L. C. (2018). Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer. Journal of cancer prevention, 23(1), 1-8. [Online].

- Getoff, N. (2010). The 4-hydroxyestrone: Electron emission, formation of secondary metabolites and mechanisms of carcinogenesis. Biochimica et biophysica acta, 1804(2), 342-8. [Online].

- Chapman, K. A. (1998). The Failure of Repair Enzymes in the Catechol Estrogen-Induced DNA Damage as Potential Initiating Event. [Online].

- Yue, W., Santen, R. J., Wang, J. P., Li, Y., & Liu, X. (2015). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. International journal of cancer, 137(7), 1599-609. [Online].

- Cavalieri, E. L., Stack, D. E., Devanesan, P. D., Todorovic, R., Dwivedy, I., Higginbotham, S., Johansson, S. L., Patil, K. D., Gross, M. L., Gooden, J. K., & Ramanathan, R. (1997). Molecular origin of cancer: Catechol estrogen-3,4-quinones as endogenous tumor initiators. Proceedings of the National Academy of Sciences of the United States of America, 94(20), 10937-42. [Online].

- Bransfield, L. A., Rennie, A., Visvanathan, K., Odwin, S. A., Kensler, T. W., Yager, J. D., Friesen, M. D., & Groopman, J. D. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of

The Genotoxic Legacy of Estrogen: A Technical Guide to the Role of 4-Hydroxy Estrone 1-N7-Guanine in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Receptor, a Story of Metabolic Activation

For decades, the narrative of estrogen-induced cancers, particularly breast cancer, has been dominated by its hormonal activity mediated through the estrogen receptor (ER). While the ER-mediated proliferative drive is undeniably a critical component of tumorigenesis, a parallel and more insidious pathway of genotoxicity has emerged as a key initiator of malignant transformation. This pathway is not one of hormonal signaling but of metabolic activation, where estrogens are converted into reactive species that directly damage the genetic blueprint of the cell. At the heart of this genotoxic cascade lies a specific DNA adduct: 4-Hydroxy Estrone 1-N7-Guanine (4-OHE1-1-N7-Gua).

This in-depth technical guide provides a comprehensive exploration of the formation, biological consequences, and analytical considerations of this critical DNA adduct. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex area of cancer research and to inform the development of novel preventative and therapeutic strategies.

Section 1: The Genesis of a Genotoxin - The Metabolic Pathway of 4-Hydroxy Estrone

The journey from the parent estrogen, estrone (E1), to the formation of the 4-OHE1-1-N7-Gua adduct is a multi-step process involving enzymatic activation and the generation of a highly reactive intermediate.

Catechol Estrogen Formation: The Critical Hydroxylation Step

The initial and rate-limiting step in this genotoxic pathway is the hydroxylation of estrone at the 4-position of the A-ring, yielding 4-hydroxyestrone (4-OHE1). This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP1B1 .[1][2] The expression and activity of CYP1B1 are, therefore, critical determinants of the flux through this pathway. In contrast, hydroxylation at the 2-position, mediated by CYP1A1, leads to the formation of 2-hydroxyestrone (2-OHE1), a metabolite generally considered to be less carcinogenic.[2]

Oxidation to a Reactive Quinone: The Point of No Return

4-OHE1 is a catechol estrogen, a class of molecules that can be readily oxidized to form highly reactive semi-quinones and quinones. The oxidation of 4-OHE1 generates the electrophilic estrone-3,4-quinone (E1-3,4-Q) . This conversion is a critical activation step, as the quinone is the ultimate carcinogenic metabolite that directly interacts with DNA.[3]

The Adduct Formation: A Covalent Bond with Guanine

The electron-deficient nature of E1-3,4-Q makes it highly reactive towards nucleophilic sites on DNA bases. A primary target is the N7 position of guanine, the most nucleophilic site in DNA. The reaction proceeds via a Michael addition, forming a covalent bond between the C1 position of the estrogen and the N7 position of guanine, resulting in the 4-OHE1-1-N7-Guanine adduct .[3] A corresponding adduct with adenine at the N3 position (4-OHE1-1-N3-Adenine) is also formed.[3]

Figure 2: Base Excision Repair of 4-OHE1-1-N7-Guanine. This diagram outlines the key steps of the BER pathway in response to the 4-OHE1-1-N7-Guanine adduct, initiated by the MPG DNA glycosylase.

Section 3: Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 4-OHE1-1-N7-Gua and its precursor metabolites are crucial for both basic research and clinical applications, including risk assessment and monitoring the efficacy of preventative interventions. The gold standard for this analysis is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

Sample Preparation: A Critical First Step

Urine:

-

Collection and Stabilization: Collect first-morning or 24-hour urine samples. Immediately add a preservative such as ascorbic acid to prevent oxidation of the catechol estrogens and adducts. Store samples at -80°C until analysis.

-

Enzymatic Hydrolysis: Since estrogens and their metabolites are primarily excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is essential to release the free forms. [4]3. Solid-Phase Extraction (SPE): Utilize a solid-phase extraction cartridge (e.g., Oasis HLB) to concentrate the analytes and remove interfering substances from the urine matrix. [5]4. Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, especially for low-abundance adducts, derivatization with a reagent like dansyl chloride can be performed. [4][6] Breast Tissue:

-

Homogenization: Homogenize fresh or frozen breast tissue samples in a suitable buffer.

-

DNA Extraction: Isolate genomic DNA using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. [7]4. Solid-Phase Extraction (SPE): Clean up the digest using a C18 SPE cartridge to remove enzymes and other interfering components.

UPLC-MS/MS Analysis: The Power of Separation and Detection

Chromatography:

-

Column: A reversed-phase C18 column is typically used for the separation of the estrogen metabolites and adducts.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed to achieve optimal separation. [4]A typical gradient might start with a high aqueous content and ramp up to a high organic content over a run time of 10-20 minutes.

-

Flow Rate: UPLC systems operate at higher pressures and use smaller particle size columns, allowing for faster flow rates and better resolution compared to conventional HPLC.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of these analytes.

-

Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly specific and sensitive technique involves monitoring a specific precursor ion-to-product ion transition for each analyte and its corresponding stable isotope-labeled internal standard. This allows for accurate quantification even in complex biological matrices. [6][8] Example MRM Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z) 4-OHE1-1-N7-Guanine [M+H]+ [Fragment ion] | Stable Isotope Standard | [M+H]+ (labeled) | [Fragment ion] (labeled) |

Quantitative Data: A Tale of Two Populations

While direct quantification of 4-OHE1-1-N7-Gua in large patient cohorts is challenging, studies have consistently shown elevated levels of its precursor, 4-hydroxyestrone, in the urine of breast cancer patients compared to healthy controls.

| Analyte/Ratio | Breast Cancer Patients (Urinary Levels) | Healthy Controls (Urinary Levels) | Reference |

| 4-Hydroxyestrone (4-OHE1) | Significantly Increased | Lower | [9] |

| 4-OHE1 / 2-OHE1 Ratio | Increased | Lower | [9] |

| 4-OHE2-N7-Guanine | 70 - 300 pg/mL (in 10 female samples) | - | [6][10] |

| 4-OHE2 (Postmenopausal) | Lower (0.00 ng/mg) | Higher (0.13 ng/mg) | [11] |

Note: The data presented are illustrative and may vary between studies due to differences in methodology and patient populations. The study by Yue et al. (2021) showed lower levels of 4-OHE2 in postmenopausal breast cancer patients, which may reflect complex metabolic and hormonal changes in this subgroup.

Section 4: Implications for Drug Development and Cancer Prevention

The understanding of the 4-OHE1-1-N7-Gua adduct and its role in carcinogenesis opens up new avenues for the development of targeted cancer prevention and therapeutic strategies.

Targeting Key Enzymes: A Prophylactic Approach

-

CYP1B1 Inhibition: Developing specific inhibitors of CYP1B1 could reduce the formation of the pro-carcinogenic 4-OHE1.

-

COMT and NQO1 Induction: Conversely, inducing the activity of detoxifying enzymes such as Catechol-O-methyltransferase (COMT), which methylates and inactivates 4-OHE1, and NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces the reactive quinone back to the less harmful catechol, represents a promising preventative strategy.

Scavenging the Reactive Quinone: The Role of Antioxidants

Natural compounds with antioxidant properties have been shown to inhibit the formation of estrogen-DNA adducts.

-

Resveratrol: This polyphenol, found in grapes and red wine, can inhibit the oxidation of 4-OHE1 to its quinone.

-

N-acetylcysteine (NAC): As a precursor to glutathione, NAC can enhance the detoxification of the estrone-3,4-quinone through conjugation.

Enhancing DNA Repair: Bolstering the Cellular Defenses

Strategies aimed at boosting the efficiency of the BER pathway, particularly the activity of MPG and APE1, could potentially enhance the removal of 4-OHE1-1-N7-Gua adducts and the repair of the resulting apurinic sites, thereby reducing the likelihood of mutation.

Conclusion: A Paradigm Shift in Understanding Estrogen-Induced Cancer

The discovery and characterization of the 4-Hydroxy Estrone 1-N7-Guanine adduct have fundamentally shifted our understanding of how estrogens can initiate cancer. This technical guide has illuminated the metabolic pathway leading to its formation, its role in generating mutagenic apurinic sites, the cellular repair mechanisms that combat this damage, and the analytical techniques used for its detection. For researchers, scientists, and drug development professionals, a deep appreciation of this genotoxic pathway is no longer optional but essential. It provides a new set of molecular targets for the development of innovative strategies aimed at preventing and treating estrogen-related cancers, moving beyond the traditional focus on hormonal receptor antagonism to directly address the root cause of genetic damage.

References

- Kunkel, T. A. (1984). Mutational specificity of depurination. Proceedings of the National Academy of Sciences, 81(4), 1494-1498. [URL: https://www.pnas.org/doi/10.1073/pnas.81.4.1494]

- Loeb, L. A., & Preston, B. D. (1986). Mutagenesis by apurinic/apyrimidinic sites. Annual review of genetics, 20(1), 201-230. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.ge.20.120186.001221]

- Schaaper, R. M., Kunkel, T. A., & Loeb, L. A. (1983). Infidelity of DNA synthesis associated with bypass of apurinic sites. Proceedings of the National Academy of Sciences, 80(2), 487-491. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.80.2.487]

- Rinne, M. L., He, Y., Pachkowski, B. F., Nakamura, J., & Kelley, M. R. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic acids research, 33(9), 2859-2867. [URL: https://academic.oup.com/nar/article/33/9/2859/2384915]

- Ibeanu, G., Hartenstein, B., Dunn, W. C., Chang, L. Y., Hofmann, E., Coquerelle, T., ... & Kaina, B. (1992). Overexpression of human DNA repair protein N-methylpurine-DNA glycosylase results in the increased removal of N-methylpurines in DNA without a concomitant increase in resistance to alkylating agents in Chinese hamster ovary cells. Carcinogenesis, 13(11), 1989-1995. [URL: https://academic.oup.com/carcin/article-abstract/13/11/1989/341993]

- Wikipedia contributors. (2023, December 1). DNA glycosylase. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [URL: https://en.wikipedia.org/wiki/DNA_glycosylase]

- Liu, X., Lin, H., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2017). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. Oncotarget, 8(52), 90371. [URL: https://www.oncotarget.com/article/21359/text/]

- Cavalieri, E., & Rogan, E. (2014). The mechanism of depurination by carcinogens in relation to cancer initiation. International journal of molecular sciences, 15(1), 178-193. [URL: https://www.mdpi.com/1422-0067/15/1/178]

- Fan, W., & Zhang, J. S. (2018). Catechol estrogen 4-hydroxyestradiol is an ultimate carcinogen in breast cancer. Journal of Cancer Prevention, 23(3), 116. [URL: https://www.jcpjournal.org/journal/view.html?doi=10.15430/JCP.2018.23.3.116]

- Fishel, M. L., He, Y., Smith, M. L., & Kelley, M. R. (2007). N-methylpurine DNA glycosylase-mediated removal of 3-methyladenine is essential for cellular resistance to alkylating agents. Cancer research, 67(23), 11202-11210. [URL: https://aacrjournals.

- Bransfield, L. A., Rennie, A., Visvanathan, K., Odwin, S. A., Kensler, T. W., Yager, J. D., ... & Groopman, J. D. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical research in toxicology, 21(8), 1622-1630. [URL: https://pubs.acs.org/doi/10.1021/tx800145w]

- Li, Y., Zhang, Y., & Zhang, J. (2012). Non-enzymatic depurination of nucleic acids: factors and mechanisms. PloS one, 7(11), e47302. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0047302]

- Gaikwad, N. W., Yang, L., Rogan, E. G., & Cavalieri, E. L. (2008). Detection of the depurinating estrogen DNA adducts 4-hydroxyestradiol-1-N7-guanine and 4-hydroxyestrone-1-N7-guanine in the urine of women. Chemical research in toxicology, 21(3), 734-740. [URL: https://pubs.acs.org/doi/10.1021/tx700414v]

- Wilson, E. J., Glick, G. G., & Want, E. J. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature protocols, 5(6), 1005-1014. [URL: https://www.

- Chen, J., Shen, F., & Bolton, J. L. (2009). Development of a liquid chromatography electrospray ionization tandem mass spectrometry method for analysis of stable 4-hydroxyequilenin-DNA adducts in human breast cancer cells. Chemical research in toxicology, 22(5), 903-911. [URL: https://pubs.acs.org/doi/10.1021/tx900063g]

- Vandenberghe, H., Jarvis, M. J. Y., Quadri, S., & Kafle, A. (2019). Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum using the SCIEX Triple Quad™ 6500+ LC-MS/MS System. SCIEX Technical Note. [URL: https://sciex.com/tech-notes/lc-ms/analysis-of-estrogens-and-their-methoxy-and-hydroxy-metabolites-in-serum]

- Yue, W., Wang, J. P., Li, Y., Fan, P., Liu, G., Zhang, N., ... & Yuan, P. (2021). Urinary estrogen metabolites and breast cancer risk in Chinese population. Journal of Ovarian Research, 14(1), 1-10. [URL: https://joovarianresearch.biomedcentral.com/articles/10.1186/s13048-021-00897-z]

- Xu, X., Keefer, L. K., Ziegler, R. G., & Veenstra, T. D. (2007). A liquid chromatography-mass spectrometry method for the simultaneous measurement of fifteen urinary estrogens and estrogen metabolites: assay reproducibility and inter-individual variability. Cancer Epidemiology and Prevention Biomarkers, 16(12), 2683-2690. [URL: https://aacrjournals.

- National Cancer Institute. (n.d.). Urinary Estrogen Metabolites, Active and Sedentary Behaviors, and Breast Cancer Risk. Division of Cancer Epidemiology & Genetics. Retrieved January 16, 2026, from [URL: https://dceg.cancer.gov/research/cancer-types/breast-cancer/urinary-estrogen-metabolites-behaviors]

- Goggin, M., Swenberg, J. A., Walker, V. E., & Tretyakova, N. (2017). Isotope dilution nanoLC/ESI+-HRMS3 quantitation of urinary N7-(1-hydroxy-3-buten-2-yl) guanine adducts in humans and their use as biomarkers of exposure to 1, 3-butadiene. Chemical research in toxicology, 30(1), 386-396. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.6b00344]

- Rupa Health. (n.d.). 4-Hydroxyestrone. Retrieved January 16, 2026, from [URL: https://www.rupahealth.com/biomarkers/4-hydroxyestrone-4-oh-e1]

Sources

- 1. Involvement of N-methylpurine DNA glycosylase in resistance to temozolomide in patient-derived glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 3. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution nanoLC/ESI+-HRMS3 quantitation of urinary N7-(1-hydroxy-3-buten-2-yl) guanine adducts in humans and their use as biomarkers of exposure to 1, 3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a liquid chromatography electrospray ionization tandem mass spectrometry method for analysis of stable 4-hydroxyequilenin-DNA adducts in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyestrone-1-N7-Guanine: A Critical DNA Adduct in Estrogen Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic activation of estrogens into catechol derivatives and their subsequent oxidation to reactive quinones represents a critical pathway in the initiation of hormone-related cancers. 4-Hydroxyestrone (4-OHE1), a major metabolite of estrone, is oxidized to the highly electrophilic estrone-3,4-quinone (E1-3,4-Q). This quinone readily reacts with DNA, primarily at the N7 position of guanine, to form the depurinating adduct 4-Hydroxyestrone-1-N7-Guanine (4-OHE1-1-N7-Guanine). The formation of this adduct leads to the spontaneous cleavage of the glycosidic bond, generating an apurinic (AP) site in the DNA sequence. These AP sites are mutagenic lesions that, if not repaired or if repaired erroneously, can lead to the G-to-T transversions often observed in tumors associated with estrogen exposure. This technical guide provides a comprehensive overview of the chemical properties, formation, characterization, and biological significance of the 4-OHE1-1-N7-Guanine adduct, offering a foundational understanding for researchers in oncology, toxicology, and drug development.

Introduction: The Genotoxic Pathway of Estrogen Metabolism

Estrogens, while essential for normal physiological processes, have been implicated in the etiology of various cancers, including those of the breast, endometrium, and prostate. Beyond the well-established receptor-mediated proliferative effects, a genotoxic mechanism involving the metabolic activation of estrogens has gained significant attention. This pathway involves the hydroxylation of parent estrogens, such as estrone (E1) and estradiol (E2), by cytochrome P450 enzymes (primarily CYP1B1) to form catechol estrogens. 4-Hydroxyestrone (4-OHE1) is a prominent and particularly carcinogenic catechol estrogen metabolite.

The carcinogenicity of 4-OHE1 stems from its oxidation to the highly reactive estrone-3,4-quinone (E1-3,4-Q). This electrophilic intermediate readily undergoes Michael addition reactions with nucleophilic sites on DNA bases, with a pronounced preference for the N7 position of guanine. This reaction forms the unstable 4-OHE1-1-N7-Guanine adduct, which is a depurinating adduct, meaning it is spontaneously lost from the DNA backbone, leaving behind a non-coding apurinic site. The subsequent error-prone DNA repair of these apurinic sites is a key source of the mutations that can initiate carcinogenesis.

Chemical Properties and Characterization of 4-Hydroxyestrone-1-N7-Guanine

Precise characterization of the 4-OHE1-1-N7-Guanine adduct is fundamental for its detection and quantification in biological systems. While some data is extrapolated from the closely related 4-hydroxyestradiol adduct, the core chemical properties are consistent.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅N₅O₄ | |

| Molecular Weight | 435.5 g/mol | |

| CAS Number | 178971-92-1 | |

| Appearance | (Predicted) Off-white to pale yellow solid | - |

| Solubility | Soluble in methanol, acetonitrile, DMSO | |

| UV-Vis λmax | ~291 nm (in 50% MeOH) | |

| Molar Extinction Coefficient (ε) | ~1,400 M⁻¹cm⁻¹ (at 291 nm in 50% MeOH) |

Note: UV-Vis data is based on the analogous 4-hydroxyestradiol-N7-guanine adduct and serves as a close approximation.

Chemical Structure

The structure of 4-OHE1-1-N7-Guanine consists of the 4-hydroxyestrone moiety covalently bonded at its C1 position to the N7 atom of a guanine base. The formation of this bond results in a positive charge on the imidazole ring of guanine, which destabilizes the N-glycosidic bond and leads to depurination. The adduct can exist as two rotational conformers (atropisomers) due to restricted rotation around the C1-N7 bond.

Figure 1: Chemical structure of 4-Hydroxyestrone-1-N7-Guanine.

Synthesis and Purification

The synthesis of 4-OHE1-1-N7-Guanine is achieved through the reaction of the estrone-3,4-quinone with guanine or a guanine derivative. The following protocol is adapted from the synthesis of the analogous 4-hydroxyestradiol-N7-guanine adduct.

Experimental Protocol: Synthesis of 4-OHE1-1-N7-Guanine

-

Generation of Estrone-3,4-quinone (E1-3,4-Q):

-

Suspend 4-Hydroxyestrone (4-OHE1) in acetonitrile (e.g., 10 mg/mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add an excess of an oxidizing agent, such as activated manganese dioxide (MnO₂), to the stirred suspension.

-

Continue stirring at 0°C for approximately 10-15 minutes. The progress of the oxidation can be monitored by TLC or HPLC.

-

Filter the reaction mixture through a syringe filter (e.g., 0.2 µm) to remove the oxidizing agent. The resulting filtrate contains the E1-3,4-Q. Caution: E1-3,4-Q is unstable and should be used immediately in the next step.

-

-

Adduct Formation:

-

In a separate flask, dissolve an excess of 2'-deoxyguanosine in a mixture of acetic acid and water (e.g., 1:1 v/v).

-

Add the freshly prepared E1-3,4-Q solution dropwise to the stirred 2'-deoxyguanosine solution at room temperature.

-

Allow the reaction to proceed for several hours (e.g., 5 hours) at ambient temperature, protected from light.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The reaction mixture can be directly purified by reverse-phase HPLC.

-

A C18 column is typically used with a gradient of water and an organic solvent like methanol or acetonitrile.

-

Monitor the elution profile using a UV detector at a wavelength around 291 nm.

-

Collect the fractions corresponding to the 4-OHE1-1-N7-Guanine adduct. The depurination of the 2'-deoxyguanosine adduct often occurs during the reaction or purification, yielding the desired guanine adduct.

-

Figure 2: Workflow for the synthesis of 4-OHE1-1-N7-Guanine.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the definitive identification and characterization of the 4-OHE1-1-N7-Guanine adduct.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and specific detection of DNA adducts.

-

Chromatography: Reverse-phase HPLC with a C18 column provides excellent separation of the adduct from other estrogen metabolites and biological matrix components.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The protonated molecular ion [M+H]⁺ of 4-OHE1-1-N7-Guanine is expected at m/z 436.5.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion will generate characteristic fragment ions. Based on the fragmentation of the analogous 4-hydroxyestradiol adduct, key fragments would include the guanine moiety (m/z 152) and fragments corresponding to the estrogen quinone and its derivatives. The precise fragmentation pattern provides a high degree of confidence in the identification of the adduct.

UV-Vis Spectroscopy

As mentioned previously, the 4-OHE1-1-N7-Guanine adduct exhibits a characteristic UV absorption maximum around 291 nm. This property is useful for its detection during HPLC purification and for its quantification if a pure standard is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Stability

The chemical stability of the 4-OHE1-1-N7-Guanine adduct is a critical factor in its biological fate and its utility as a biomarker.

-

Depurination: The most significant chemical property of this adduct is its inherent instability, leading to spontaneous depurination. The quaternization of the N7 position of guanine weakens the N-glycosidic bond, causing the adduct to be released from the DNA backbone, leaving an apurinic site.

-

Oxidation: Under neutral to alkaline conditions, the 4-OHE1-1-N7-Guanine adduct can be oxidized to an 8-oxo-guanine derivative. This secondary lesion is also highly mutagenic.

-

Formation of Formamidopyrimidine (FAPy) Adducts: Under alkaline conditions, the imidazole ring of the guanine adduct can open to form a formamidopyrimidine (FAPy) derivative. FAPy lesions are known to be persistent and can block DNA replication.

An In-Depth Technical Guide to the In Vivo Detection of 4-Hydroxy Estrone 1-N7-Guanine

Preamble: The Biological Imperative for Detection

The role of estrogens in carcinogenesis is multifaceted, extending beyond their classical hormone receptor-mediated signaling pathways. A significant body of evidence points to a genotoxic mechanism initiated by the metabolic activation of parent estrogens into reactive catechol estrogen quinones.[1][2][3] Specifically, estrone (E1) can be hydroxylated at the C-4 position to form 4-hydroxyestrone (4-OHE1), a catechol estrogen.[4][5][6] This metabolite is subsequently oxidized to the highly electrophilic estrone-3,4-quinone (E1-3,4-Q).[7][8] This quinone is a potent Michael acceptor, capable of reacting with nucleophilic sites on DNA to form covalent adducts.[1][9]

One of the major adducts formed is through the covalent bonding at the N7 position of guanine, creating 4-Hydroxy Estrone 1-N7-Guanine (4-OHE1-1-N7-Gua). This lesion is chemically unstable and can lead to spontaneous depurination, generating an apurinic (AP) site in the DNA sequence.[9][10][11] Such AP sites are non-instructional and, if not repaired accurately by the base excision repair (BER) pathway, can lead to the insertion of an incorrect base during DNA replication, resulting in G→T transversion mutations—a hallmark of many cancers.[7]

Therefore, the accurate in vivo detection and quantification of the 4-OHE1-1-N7-Gua adduct serves as a critical biomarker of DNA damage, reflecting the cumulative exposure to genotoxic estrogen metabolites. It provides a direct molecular link between estrogen metabolism and cancer initiation, offering invaluable insights for researchers in toxicology, oncology, and drug development. This guide provides a comprehensive technical framework for the robust and sensitive detection of this key biomarker.

Logical Framework: From Metabolism to Mass Spectrometry

The detection of this specific adduct is an analytical challenge due to its low physiological abundance and potential instability. The workflow must be meticulously designed to isolate, enrich, and sensitively detect the target analyte from complex biological matrices.

Caption: Metabolic activation of estrone and subsequent DNA adduct formation.

Part 1: Foundational Strategy - Sample Collection and DNA Isolation

The choice of biological matrix is the first critical decision point. Depurinated adducts are often excreted in urine, making it a valuable non-invasive matrix for assessing systemic exposure.[10][11][12] However, for mechanistic studies or to assess damage in a target organ, tissue biopsies (e.g., breast, liver) are the gold standard.[13][14]

Causality in Protocol Choice: Why These Steps?

The DNA isolation protocol is designed not merely to extract DNA, but to do so with maximum purity and integrity, minimizing oxidative damage that could artificially generate background noise. The use of metal chelators like EDTA is crucial to inhibit DNases and metal-catalyzed oxidation. Proteinase K digestion followed by column-based purification is a robust method that reliably yields high-purity DNA suitable for downstream mass spectrometry.[15]

Protocol 1: DNA Isolation from Tissue

-

Homogenization: Flash-freeze ~50-100 mg of tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lysis: Immediately transfer the powder to a microcentrifuge tube containing 1 mL of lysis buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, pH 8.0) supplemented with 20 µL of Proteinase K (20 mg/mL).

-

Digestion: Incubate the lysate at 55°C for 3-4 hours (or overnight) with gentle agitation until the solution is clear.

-

RNA Removal: Add 10 µL of RNase A (10 mg/mL) and incubate at 37°C for 1 hour.

-

Purification: Purify the DNA using a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer’s protocol for animal tissues.[15] This column-based method effectively removes proteins, salts, and other inhibitors.

-

Elution: Elute the DNA in 100-200 µL of nuclease-free water.

-

Quantification & Quality Control: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0 indicate high purity. Store the DNA at -80°C.

Part 2: The Core Analytical Workflow

The successful quantification of 4-OHE1-1-N7-Gua from biological samples hinges on a multi-stage process designed to isolate the analyte from an overwhelmingly complex background and measure it with exquisite sensitivity and specificity.

Caption: The analytical workflow for 4-OHE1-1-N7-Gua quantification.

Step 1: DNA Hydrolysis

To analyze the adduct by LC-MS, the DNA polymer must be broken down into its constituent units. For stable adducts, hydrolysis to 2'-deoxynucleosides is preferred as it yields analytes with excellent chromatographic and mass spectrometric properties.[16] However, the 4-OHE1-1-N7-Gua adduct is a depurinating adduct, meaning the glycosidic bond is labile. The adduct is typically released from DNA non-enzymatically and can be measured as the adducted base. For any remaining adducted nucleosides in the DNA, gentle enzymatic hydrolysis is required to avoid degradation.

Step 2: The Trustworthiness Pillar - Isotope Dilution

For absolute quantification, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in mass spectrometry.[10][17] A SIL-IS, such as ¹³C₅,¹⁵N₅-labeled 4-OHE1-1-N7-Guanine, is chemically identical to the analyte but mass-shifted. It is added at a known concentration to the sample at the earliest possible stage. This standard co-purifies with the analyte and experiences the same matrix effects and instrument variability, allowing for highly accurate and precise quantification by measuring the ratio of the analyte's signal to the IS's signal. The synthesis of such standards is a specialized task but is paramount for a self-validating protocol.[18]

Step 3: Adduct Enrichment - Finding the Needle in the Haystack

Given that adduct levels can be as low as one in 10⁸-10¹⁰ normal nucleotides, an enrichment step is mandatory.[15] Immunoaffinity chromatography (IAC) is a powerful technique that utilizes monoclonal antibodies raised against a specific adduct or a class of similar adducts.[19][20]

-

Antibody Immobilization: Covalently couple a specific anti-estrogen-guanine adduct antibody to a solid support (e.g., NHS-activated Sepharose beads) as per the manufacturer's instructions. Pack the beads into a small column.

-

Sample Loading: Condition the IAC column with wash buffer. Load the hydrolyzed DNA sample (containing the SIL-IS) onto the column and allow it to flow through slowly to ensure maximum binding.

-

Washing: Wash the column extensively with a series of buffers (e.g., phosphate buffer, water) to remove the vast excess of unmodified nucleosides and other matrix components. This step is critical for a clean final sample.

-

Elution: Elute the bound adducts using a solvent that disrupts the antibody-antigen interaction, such as a mild organic solvent (e.g., 50% methanol) or a pH change.

-

Sample Finalization: Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Step 4: The Final Arbiter - UPLC-ESI-MS/MS Analysis

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) provides the ultimate in sensitivity and specificity for adduct detection.[21][22][23]

-

UPLC: Separates the adduct from any remaining impurities and isomers based on its physicochemical properties, using a sub-2-µm particle column for high resolution and speed.[24][25]

-

ESI: Gently ionizes the eluting analyte in the positive ion mode, typically forming the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This is a highly specific detection method where the first mass analyzer (Q1) is set to select only the [M+H]⁺ ion of the adduct (the precursor ion). This ion is then fragmented in a collision cell (q2), and a second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion).[16] The simultaneous monitoring of a precursor → product ion transition is exceptionally specific and virtually eliminates chemical noise.

| Parameter | Setting | Rationale |

| UPLC System | Waters Acquity I-Class or equivalent | Provides high resolution and sensitivity needed for low-level detection.[24] |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm | Standard for separating moderately polar analytes like DNA adducts. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and aids in chromatographic separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 10 min | A representative gradient to elute the adduct; must be optimized empirically. |

| Injection Volume | 10 µL | A balance between loading sufficient sample and maintaining peak shape. |

| Ionization Mode | ESI Positive | Guanine adducts readily form [M+H]⁺ ions. |

| Capillary Voltage | 1.5 - 3.0 kV | Optimized for maximum ion signal. |

| Desolvation Temp. | 500 - 600 °C | Efficiently removes solvent from the ESI plume. |

| SRM Transition (Analyte) | m/z 436.2 → m/z 285.1 | Precursor: [4-OHE1-Gua + H]⁺. Product: [4-OHE1-quinone + H]⁺ after loss of guanine. |

| SRM Transition (Analyte) | m/z 436.2 → m/z 152.1 | Precursor: [4-OHE1-Gua + H]⁺. Product: [Guanine + H]⁺. |

| SRM Transition (IS) | m/z 446.2 → m/z 285.1 | Precursor: [¹³C₅,¹⁵N₅-4-OHE1-Gua + H]⁺. Product: [4-OHE1-quinone + H]⁺. |

| Collision Energy | 15-30 eV | Optimized to maximize the intensity of the product ion. |

Note: The exact m/z values are based on the calculated monoisotopic mass of 4-OHE1 (C₁₈H₂₂O₃) adducted to Guanine (C₅H₅N₅O) at N7, resulting in a neutral formula of C₂₃H₂₅N₅O₄ (435.19 Da). The internal standard assumes labeling in the guanine moiety. Fragmentation is predicted based on similar estrogen adducts.[10][16][26] These values must be confirmed experimentally using a synthesized standard.

References

-

Beland, F. A., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical Research in Toxicology. Available at: [Link]

-

Dingley, K. H., et al. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in Molecular Biology. Available at: [Link]

-

van der Lelij, P., et al. (2004). Detection of estrogen DNA-adducts in human breast tumor tissue and healthy tissue by combined nano LC-nano ES tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

van der Lelij, P., et al. (2004). Detection of estrogen DNA-adducts in human breast tumor tissue and healthy tissue by combined nano LC-nano ES tandem mass spectrometry. PubMed. Available at: [Link]

-

Liehr, J. G. (1999). Estrogen, DNA damage and mutations. Mutation Research. Available at: [Link]

-

Van Aerden, C., et al. (2001). Analysis of nucleoside-estrogen adducts by LC-ESI-MS-MS. Journal of Mass Spectrometry. Available at: [Link]

-

Abdel-monem, S. M., et al. (2002). Estrogen-nucleic acid adducts: guanine is major site for interaction between 3,4-estrone quinone and COIII gene. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Carmichael, P. L., et al. (1994). Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts. Carcinogenesis. Available at: [Link]

-

Beland, F. A., et al. (2008). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. Chemical Research in Toxicology. Available at: [Link]

-

Beland, F. A., et al. (2008). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. ACS Publications. Available at: [Link]

-

St-Hilaire, S., et al. (2016). Estrogen Signaling and the DNA Damage Response in Hormone Dependent Breast Cancers. Frontiers in Endocrinology. Available at: [Link]

-

Bolton, J. L. (2007). Potential Mechanisms of Estrogen Quinone Carcinogenesis. Chemical Research in Toxicology. Available at: [Link]

-

Liu, X., et al. (2009). Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Zwart, W., et al. (2018). Hormone-induced DNA damage response and repair mediated by cyclin D1 in breast and prostate cancer. Endocrine-Related Cancer. Available at: [Link]

-

Singh, R., & Balbo, S. (2014). DNA adductomics. ResearchGate. Available at: [Link]

-

Cirillo, N., & Scafoglio, C. (2021). A Tale of Ice and Fire: The Dual Role for 17β-Estradiol in Balancing DNA Damage and Genome Integrity. International Journal of Molecular Sciences. Available at: [Link]

-

Giltnane, J. M., et al. (2021). Estrogen Therapy Induces Receptor-Dependent DNA Damage Enhanced by PARP Inhibition in ER+ Breast Cancer. Clinical Cancer Research. Available at: [Link]

-

Chen, H. J. C., & Chen, Y. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry (Tokyo, Japan). Available at: [Link]

-

Brown, K. (2012). Methods for the Detection of DNA Adducts. Springer Nature Experiments. Available at: [Link]

-

He, Y., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins. Available at: [Link]

-

Thapphasaraphong, S., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science. Available at: [Link]

-

Yue, W., et al. (2013). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. BMC Cancer. Available at: [Link]

-

Stack, D. E., et al. (1996). Mass spectrometric analysis of apurinic adducts 4-OHE2-N7-Gua and... ResearchGate. Available at: [Link]

-

Wang, H., & Sturla, S. J. (2018). DNA Adductomics by mass tag prelabeling. Journal of Mass Spectrometry. Available at: [Link]

-

Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. Available at: [Link]

-

Botelho, J. C., et al. (2012). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Segerbäck, D., & Vodicka, P. (1992). Some quantitative considerations about DNA adduct enrichment procedures for 32P-postlabelling. Carcinogenesis. Available at: [Link]

-

Jacobs, C., et al. (2020). Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites. Analytical Biochemistry. Available at: [Link]

-

Wikipedia contributors. (2023). 4-Hydroxyestrone. Wikipedia. Available at: [Link]

-

Li, H., et al. (2022). Mass spectrometric determination of N7-HPTE-dG and N7-HPTE-Gua in mammalian cells and mice exposed to methoxychlor, an emergent persistent organic pollutant. Journal of Hazardous Materials. Available at: [Link]

-

DUTCH Test. (2025). Estrogen Metabolites in DUTCH Testing: Hidden Markers for Ovarian Cancer Risk. DUTCH Test. Available at: [Link]

-

Rupa Health. (n.d.). 4-Hydroxyestrone. Rupa Health. Available at: [Link]

-

Valdez-Sinon, J. S., et al. (2020). Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes. STAR Protocols. Available at: [Link]

-

Ottaviani, J. I., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products. Available at: [Link]

Sources

- 1. Estrogen, DNA damage and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen Signaling and the DNA Damage Response in Hormone Dependent Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 7. Estrogen-nucleic acid adducts: guanine is major site for interaction between 3,4-estrone quinone and COIII gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. astrahealthandwellness.com [astrahealthandwellness.com]

- 9. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Detection of estrogen DNA-adducts in human breast tumor tissue and healthy tissue by combined nano LC-nano ES tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]

- 21. lib3.dss.go.th [lib3.dss.go.th]

- 22. researchgate.net [researchgate.net]

- 23. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 24. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Depurination of 4-Hydroxy Estrone 1-N7-Guanine Adducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic activation of estrogens can lead to the formation of DNA adducts, a critical event in the initiation of hormone-related cancers. Among these, the 4-hydroxy estrone (4-OHE1) metabolite is of significant concern due to its propensity to form reactive quinones that covalently bind to DNA. This guide provides a comprehensive technical overview of the formation and subsequent depurination of a key DNA lesion: the 4-Hydroxy Estrone 1-N7-Guanine (4-OHE1-1-N7Gua) adduct. We will delve into the underlying chemical mechanisms, factors influencing adduct stability, and the analytical methodologies essential for its study. This document is intended to serve as a detailed resource for researchers investigating the genotoxicity of estrogens and for professionals involved in the development of safer hormonal therapies and chemopreventive strategies.

Introduction: The Carcinogenic Potential of 4-Hydroxy Estrone

Estrogens, while essential for normal physiological processes, have been classified as carcinogenic in humans by the World Health Organization (WHO).[1] Their carcinogenic activity is not solely mediated by receptor-binding and hormonal signaling but also through a genotoxic pathway involving metabolic activation.[2][3][4] The primary estrogens, estradiol (E2) and estrone (E1), are metabolized by cytochrome P450 enzymes, notably CYP1B1, to form catechol estrogens.[2][4] Of particular importance is the formation of 4-hydroxy estrogens (4-OHE), such as 4-hydroxyestrone (4-OHE1), which are considered potent carcinogens.[1][5][6]

The carcinogenicity of 4-OHE1 stems from its oxidation to a highly reactive electrophilic species, the estrone-3,4-quinone (E1-3,4-Q).[4][7][8] This quinone readily reacts with the nucleophilic sites on DNA bases, leading to the formation of covalent adducts.[4][8] These adducts can be categorized as either stable or depurinating. Stable adducts remain in the DNA until removed by cellular repair mechanisms, whereas depurinating adducts are chemically unstable and are spontaneously released from the DNA backbone, leaving behind an apurinic (AP) site.[4][8] It is these AP sites that are highly mutagenic and are strongly implicated in the initiation of cancer.[3][8][9]

This guide will focus on a predominant depurinating adduct, the 4-OHE1-1-N7Gua adduct, formed by the reaction of E1-3,4-Q at the N7 position of guanine.[4] Understanding the chemistry of its formation and the kinetics of its depurination is crucial for assessing the risk associated with estrogen exposure and for developing strategies to mitigate this risk.

Mechanism of Adduct Formation and Depurination

The formation of the 4-OHE1-1-N7Gua adduct is a multi-step process that begins with the metabolic activation of estrone and culminates in a covalent modification of DNA. The subsequent depurination is a hydrolytic process that is critical to the genotoxicity of this lesion.

Formation of the Electrophilic Estrone-3,4-quinone

The initial step is the hydroxylation of estrone at the C4 position by CYP1B1 to yield 4-OHE1.[2][4] This catechol estrogen then undergoes a one-electron oxidation to a semiquinone, followed by another one-electron oxidation to form the highly reactive estrone-3,4-quinone (E1-3,4-Q).[4] This quinone is a potent electrophile, primed to react with nucleophilic centers in the cell, most notably the purine bases of DNA.

Nucleophilic Attack and Adduct Formation

The N7 position of guanine is a highly nucleophilic site within the DNA double helix.[10] The E1-3,4-Q, having intercalated into the DNA structure, undergoes a 1,4-Michael addition reaction with the N7 of guanine.[4][11] This results in the formation of a covalent bond between the C1 position of the estrogen and the N7 of guanine, yielding the 4-OHE1-1-N7Gua adduct.[4][11] The formation of this adduct places a formal positive charge on the imidazole ring of the guanine base, which significantly destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar.[12]

The Chemistry of Depurination

Depurination is the hydrolytic cleavage of the β-N-glycosidic bond between the purine base and the deoxyribose sugar.[9] The positive charge introduced at the N7 position of guanine by the bulky 4-OHE1 adduct acts as a strong electron-withdrawing group, weakening the glycosidic bond and making it susceptible to hydrolysis.[10][12] This process leads to the release of the 4-OHE1-1-N7Gua adduct from the DNA backbone, leaving an abasic or apurinic (AP) site.[4][9]

The half-life of N7-guanine adducts in double-stranded DNA can vary significantly depending on the nature of the alkylating agent, ranging from a few hours to over 150 hours under physiological conditions.[12] For the 4-OHE2-1-N7Gua adduct, a half-life of approximately 3 hours at 37°C has been reported, indicating a relatively rapid rate of depurination.[13]

Factors Influencing Depurination Rate

The rate of depurination is not constant and is influenced by several chemical and structural factors. Understanding these factors is critical for predicting the persistence and mutagenic potential of these adducts in vivo.

| Factor | Effect on Depurination Rate | Rationale |

| pH | Increased rate at lower pH | Protonation of the purine ring further destabilizes the N-glycosidic bond.[14][15] |

| Temperature | Increased rate at higher temperatures | The hydrolysis reaction follows Arrhenius kinetics, with higher temperatures increasing the reaction rate.[14][16] |

| DNA Structure | Slower in dsDNA vs. ssDNA | The double-helical structure provides a more protected environment for the adduct compared to single-stranded DNA.[16] |

| Adduct Structure | Larger adducts can increase the rate | Bulky adducts can induce conformational strain on the DNA backbone, facilitating hydrolysis.[12] |

Experimental Protocols for Studying Depurination